molecular formula C16H10Br2O B14398864 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL CAS No. 88260-45-1

2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL

Cat. No.: B14398864
CAS No.: 88260-45-1
M. Wt: 378.06 g/mol
InChI Key: PTNIMMJVCXLHHY-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with fluorene, bromination at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkyne Addition: Introduction of the prop-1-YN-1-YL group through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.

    Hydroxylation: Finally, hydroxylation at the 9 position can be achieved using various oxidizing agents.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of hydrogenated fluorenol derivatives.

    Substitution: Formation of various substituted fluorenol derivatives.

Scientific Research Applications

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photochemistry: Acts as a photosensitizer in photochemical reactions.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL depends on its application:

    In Organic Electronics: It functions by facilitating charge transport and light emission.

    In Photochemistry: It absorbs light and undergoes photochemical reactions to generate reactive intermediates.

    In Medicinal Chemistry: It interacts with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9H-fluoren-9-OL: Lacks the prop-1-YN-1-YL group.

    9-(prop-1-YN-1-YL)-9H-fluoren-9-OL: Lacks the bromine atoms.

    2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.

Properties

CAS No.

88260-45-1

Molecular Formula

C16H10Br2O

Molecular Weight

378.06 g/mol

IUPAC Name

2,7-dibromo-9-prop-1-ynylfluoren-9-ol

InChI

InChI=1S/C16H10Br2O/c1-2-7-16(19)14-8-10(17)3-5-12(14)13-6-4-11(18)9-15(13)16/h3-6,8-9,19H,1H3

InChI Key

PTNIMMJVCXLHHY-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O

Origin of Product

United States

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